molecular formula C11H9NO3 B11895161 N-(2-Oxo-2H-1-benzopyran-7-yl)acetamide CAS No. 90044-53-4

N-(2-Oxo-2H-1-benzopyran-7-yl)acetamide

Cat. No.: B11895161
CAS No.: 90044-53-4
M. Wt: 203.19 g/mol
InChI Key: VOIYDKDZYLRCIS-UHFFFAOYSA-N
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Description

N-(2-Oxo-2H-chromen-7-yl)acetamide is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are benzopyrone compounds that have been extensively studied for their pharmacological properties, including anticoagulant, antimicrobial, and anticancer activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Oxo-2H-chromen-7-yl)acetamide typically involves the reaction of 7-amino-4-methylcoumarin with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production of N-(2-Oxo-2H-chromen-7-yl)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-Oxo-2H-chromen-7-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The biological activity of N-(2-Oxo-2H-chromen-7-yl)acetamide is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. Additionally, it can scavenge free radicals, thereby exhibiting antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Oxo-2H-chromen-7-yl)acetamide stands out due to its unique combination of a coumarin core and an acetamide group, which imparts distinct biological activities.

Properties

CAS No.

90044-53-4

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

N-(2-oxochromen-7-yl)acetamide

InChI

InChI=1S/C11H9NO3/c1-7(13)12-9-4-2-8-3-5-11(14)15-10(8)6-9/h2-6H,1H3,(H,12,13)

InChI Key

VOIYDKDZYLRCIS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C=CC(=O)O2

Origin of Product

United States

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